molecular formula C6H10O2S B3047940 Diglycidyl sulfide CAS No. 14974-71-1

Diglycidyl sulfide

Cat. No. B3047940
CAS RN: 14974-71-1
M. Wt: 146.21 g/mol
InChI Key: WISUILQECWFZCN-UHFFFAOYSA-N
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Description

Diglycidyl sulfide, also known as DGS, is an organic compound with the chemical formula C6H10O2S. It is a colorless liquid that is commonly used as a cross-linking agent in the production of polymers, coatings, and adhesives. DGS has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of Diglycidyl sulfide involves the formation of covalent bonds between the epoxy groups of Diglycidyl sulfide and the functional groups of the polymer. This cross-linking process results in the formation of a three-dimensional network of polymer chains, which increases the strength, durability, and chemical resistance of the material.
Biochemical and Physiological Effects
Studies have shown that Diglycidyl sulfide has low toxicity and does not have any significant adverse effects on human health. However, exposure to high concentrations of Diglycidyl sulfide may cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling Diglycidyl sulfide.

Advantages and Limitations for Lab Experiments

The use of Diglycidyl sulfide as a cross-linking agent in lab experiments offers several advantages, such as increased strength, durability, and chemical resistance of the material. However, the use of Diglycidyl sulfide may also have some limitations, such as the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several potential future directions for the use of Diglycidyl sulfide in various fields. In the field of materials science, Diglycidyl sulfide may be used as a cross-linking agent in the production of high-performance polymers, such as polyimides and polyurethanes. Additionally, Diglycidyl sulfide may be used as a precursor for the synthesis of other organic compounds with unique properties and potential applications in various fields. Further research is needed to explore the full potential of Diglycidyl sulfide and its derivatives.

Scientific Research Applications

Diglycidyl sulfide has been extensively studied for its potential applications in a variety of fields. In the field of materials science, Diglycidyl sulfide has been used as a cross-linking agent in the production of epoxy resins, which are commonly used in the manufacturing of composites, coatings, and adhesives. Diglycidyl sulfide has also been studied for its potential use in the production of high-performance polymers, such as polyimides and polyurethanes.

properties

IUPAC Name

2-(oxiran-2-ylmethylsulfanylmethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISUILQECWFZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CSCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933718
Record name 2,2'-[Sulfanediylbis(methylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diglycidyl sulfide

CAS RN

14974-71-1
Record name 2,2′-[Thiobis(methylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14974-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfide, bis(2,3-epoxypropyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[Sulfanediylbis(methylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, without isolation, bis(3-chloro-2-hydroxypropyl)sulfide described above was dripped into a reaction vessel containing a mixed solvent consisting of 410 g of toluene and 260 g of 32% aqueous solution of sodium hydroxide with the temperature of the solution in the reaction vessel being maintained at 0 to 10° C. At the point of the completion, no scum-like insoluble matter was generated. The aqueous layer was removed, and the organic layer was washed with 180 g of water three times. After that, no scum-like insoluble matter was generated. After that, the solvent was distilled away, thereby obtaining 138 g (total yield: 95%) of bis(β-epoxypropyl)sulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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